molecular formula C27H22N2O5 B12138330 3-Hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-5-(4-methylphenyl)-1-(3-py ridylmethyl)-3-pyrrolin-2-one

3-Hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-5-(4-methylphenyl)-1-(3-py ridylmethyl)-3-pyrrolin-2-one

Cat. No.: B12138330
M. Wt: 454.5 g/mol
InChI Key: MGVPZJBKWVGBFZ-UHFFFAOYSA-N
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Description

3-Hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-5-(4-methylphenyl)-1-(3-pyridylmethyl)-3-pyrrolin-2-one is a complex organic compound with a unique structure that combines multiple aromatic and heterocyclic rings. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-5-(4-methylphenyl)-1-(3-pyridylmethyl)-3-pyrrolin-2-one typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common synthetic routes include:

    Condensation Reactions: These involve the combination of smaller molecules to form larger, more complex structures.

    Cyclization Reactions: These are used to form the heterocyclic rings present in the compound.

    Functional Group Transformations: These involve the modification of functional groups to achieve the desired chemical structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-5-(4-methylphenyl)-1-(3-pyridylmethyl)-3-pyrrolin-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

3-Hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-5-(4-methylphenyl)-1-(3-pyridylmethyl)-3-pyrrolin-2-one has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including drug development and disease treatment.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 3-Hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-5-(4-methylphenyl)-1-(3-pyridylmethyl)-3-pyrrolin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: These compounds share a similar heterocyclic structure and are known for their diverse biological activities.

    Benzofuran Derivatives: These compounds contain a benzofuran ring and exhibit various pharmacological properties.

    Pyrrolinone Derivatives: These compounds have a pyrrolinone core and are studied for their potential therapeutic applications.

Uniqueness

3-Hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-5-(4-methylphenyl)-1-(3-pyridylmethyl)-3-pyrrolin-2-one is unique due to its complex structure, which combines multiple aromatic and heterocyclic rings. This structural complexity contributes to its diverse chemical reactivity and potential biological activities, making it a valuable compound for scientific research.

Properties

Molecular Formula

C27H22N2O5

Molecular Weight

454.5 g/mol

IUPAC Name

4-hydroxy-3-(7-methoxy-1-benzofuran-2-carbonyl)-2-(4-methylphenyl)-1-(pyridin-3-ylmethyl)-2H-pyrrol-5-one

InChI

InChI=1S/C27H22N2O5/c1-16-8-10-18(11-9-16)23-22(25(31)27(32)29(23)15-17-5-4-12-28-14-17)24(30)21-13-19-6-3-7-20(33-2)26(19)34-21/h3-14,23,31H,15H2,1-2H3

InChI Key

MGVPZJBKWVGBFZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2C(=C(C(=O)N2CC3=CN=CC=C3)O)C(=O)C4=CC5=C(O4)C(=CC=C5)OC

Origin of Product

United States

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